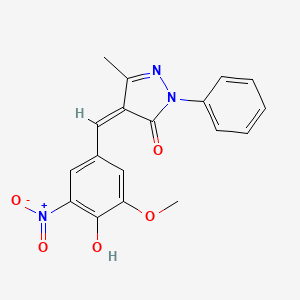![molecular formula C18H14BrIN2O2S B11692508 (2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine bromierte und iodierte Benzylidengruppe sowie eine Dimethylphenylimingruppe umfasst. Aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on erfolgt in der Regel in einem mehrstufigen Verfahren. Der erste Schritt beinhaltet oft die Bildung des Thiazolidinonrings durch die Reaktion eines Thioharnstoffderivats mit einem α-Halogenketon. In den folgenden Schritten werden die bromierte und iodierte Benzylidengruppe sowie die Dimethylphenylimingruppe durch verschiedene Substitutionsreaktionen eingeführt. Die Reaktionsbedingungen erfordern in der Regel bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für Forschung und Anwendung geeignet sind.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Oxidationsmitteln.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung neuer Verbindungen führt.
Substitution: Die Brom- und Iodatome in der Benzylidengruppe können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Chinonderivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Thiazolidinonderivaten führen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung hat sich diese Verbindung als potenzieller therapeutischer Wirkstoff gezeigt. Studien haben ihre antimikrobiellen, antimykotischen und anticancerogenen Eigenschaften untersucht. Das Vorhandensein von Brom- und Iodatomen in der Struktur kann zu ihrer biologischen Aktivität beitragen, indem es ihre Wechselwirkung mit biologischen Zielstrukturen verstärkt.
Medizin
In der Medizin wird die Verbindung für ihren potenziellen Einsatz in der Arzneimittelentwicklung untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Behandlung verschiedener Krankheiten, einschließlich Infektionen und Krebs. Laufende Forschung zielt darauf ab, ihre Pharmakokinetik und Pharmakodynamik aufzuklären, um ihre Eignung als therapeutisches Mittel zu bestimmen.
Industrie
In der Industrie wird (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on für die Entwicklung neuer Materialien und chemischer Prozesse verwendet. Ihre einzigartigen Eigenschaften machen sie wertvoll für Anwendungen in Beschichtungen, Klebstoffen und anderen Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. So kann ihre antimikrobielle Aktivität auf die Hemmung von wichtigen Enzymen zurückzuführen sein, die an der Synthese der bakteriellen Zellwand beteiligt sind, während ihre anticancerogenen Eigenschaften auf die Induktion von Apoptose in Krebszellen zurückzuführen sein können.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the bromine, iodine, and hydroxyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z,5Z)-5-(3-Chlor-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on
- (2Z,5Z)-5-(3-Brom-4-hydroxy-5-fluorobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on
- (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-oxazolidin-4-on
Einzigartigkeit
Die Einzigartigkeit von (2Z,5Z)-5-(3-Brom-4-hydroxy-5-iodobenzyliden)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und Halogenatomen. Diese einzigartige Struktur verleiht ihr ausgeprägte chemische und biologische Eigenschaften, wodurch sie eine wertvolle Verbindung für verschiedene Forschungs- und industrielle Anwendungen ist. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit mehreren biologischen Zielstrukturen zu interagieren, hebt sie von ähnlichen Verbindungen ab.
Eigenschaften
Molekularformel |
C18H14BrIN2O2S |
|---|---|
Molekulargewicht |
529.2 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-iodophenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrIN2O2S/c1-9-3-10(2)5-12(4-9)21-18-22-17(24)15(25-18)8-11-6-13(19)16(23)14(20)7-11/h3-8,23H,1-2H3,(H,21,22,24)/b15-8- |
InChI-Schlüssel |
DGHOXNDWCRHLJZ-NVNXTCNLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)I)O)Br)/S2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)Br)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
